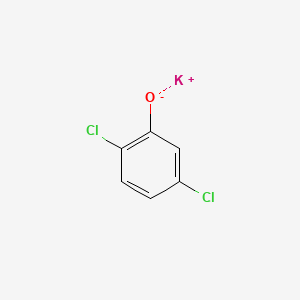

Potassium 2,5-dichlorophenolate

説明

特性

CAS番号 |

68938-81-8 |

|---|---|

分子式 |

C6H4Cl2KO |

分子量 |

202.10 g/mol |

IUPAC名 |

potassium;2,5-dichlorophenolate |

InChI |

InChI=1S/C6H4Cl2O.K/c7-4-1-2-5(8)6(9)3-4;/h1-3,9H; |

InChIキー |

QQDAXBKAPINROG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C(C=C1Cl)[O-])Cl.[K+] |

正規SMILES |

C1=CC(=C(C=C1Cl)O)Cl.[K] |

他のCAS番号 |

68938-81-8 |

物理的記述 |

Liquid |

関連するCAS |

583-78-8 (Parent) |

同義語 |

2,5-dichlorophenol 2,5-dichlorophenol, potassium salt 2,5-dichlorophenol, sodium salt potassium 2,5-dichlorophenoxide sodium 2,5-dichlorophenoxide |

製品の起源 |

United States |

準備方法

Reaction Conditions and Solvent Selection

In industrial settings, xylene is preferred due to its high boiling point (137–140°C) and ability to facilitate azeotropic water removal. A study by Yadav and Motirale (2008) demonstrated that maintaining a molar ratio of 1:0.98 (2,5-dichlorophenol to KOH) at 110°C for 5 hours achieves a 96–98% yield. Moisture control is critical, as residual water (>0.1% w/w) inhibits subsequent carboxylation steps. The process involves:

Yield and Purity Enhancements

Optimizing the stoichiometry and reaction time minimizes by-products like unreacted 2,5-dichlorophenol. Gas chromatography analyses from patent WO2017191554A1 confirmed product purities exceeding 99.5% after rectification.

Diazotization-Hydroxylation Route

This two-step method synthesizes 2,5-dichlorophenol from 2,5-dichloroaniline before converting it to the potassium salt.

Step 1: Diazotization of 2,5-Dichloroaniline

2,5-Dichloroaniline reacts with nitrosylsulfuric acid (HNO₂·H₂SO₄) in 1,2-dichloroethane (EDC) at −15°C to 50°C to form a diazonium salt. Excess nitrosylsulfuric acid is quenched with sulfamic acid to prevent side reactions.

Step 2: Hydroxylation and Salt Formation

The diazonium salt undergoes hydroxylation in 60–75% sulfuric acid at 150–170°C, yielding 2,5-dichlorophenol. Subsequent reaction with KOH in xylene produces potassium 2,5-dichlorophenolate. This route achieves 95–98% yields for the phenol intermediate, with the final salt purity exceeding 99% after crystallization.

Industrial Production Processes

Large-scale manufacturing employs continuous flow systems and high-pressure reactors to improve efficiency.

Carboxylation Reactor Design

In the synthesis of dicamba, this compound is carboxylated with CO₂ at 35 bar and 120°C. Patent WO2017191554A1 details a stainless steel reactor design that maintains precise temperature and pressure control, achieving 97% conversion to 3,6-dichlorosalicylic acid.

Solvent and Catalyst Recovery

Xylene is recycled via fractional distillation, reducing waste and costs. Sulfuric acid from the hydroxylation step is reconcentrated to 78–82% w/w for reuse, minimizing environmental impact.

Critical Parameters and Optimization

Temperature and Moisture Control

Reaction temperatures above 100°C risk decomposition of 2,5-dichlorophenol, while insufficient heating slows kinetics. Azeotropic distillation in xylene ensures moisture levels below 0.01%, critical for preventing hydrolysis during storage.

Stoichiometric Ratios

A slight excess of KOH (1.05 equivalents) ensures complete deprotonation of 2,5-dichlorophenol. Deviations increase residual phenol, complicating downstream purification.

Applications in Organic Synthesis

Phase-Transfer Catalysis (PTC)

This compound participates in nucleophilic substitutions under PTC conditions. For example, Yadav et al. (2008) used tetrabutylammonium bromide to enhance alkylation rates in biphasic systems.

Carboxylation to 3,6-Dichlorosalicylic Acid

Reaction with CO₂ at 120°C and 35 bar produces 3,6-dichlorosalicylic acid, a dicamba precursor. This step achieves 95% yield when using anhydrous this compound.

化学反応の分析

Types of Reactions: Potassium 2,5-dichlorophenolate undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

Carboxylation: It can be carboxylated to form 3,6-dichlorosalicylic acid.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles used in substitution reactions include hydroxide ions, alkoxide ions, and amines.

Oxidizing Agents: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Carboxylation Conditions: Carboxylation is typically carried out using carbon dioxide under high pressure in the presence of a solvent like xylene.

Major Products:

3,6-Dichlorosalicylic Acid: Formed through carboxylation.

Various Substituted Phenols: Formed through nucleophilic substitution reactions.

科学的研究の応用

Synthesis and Chemical Properties

Potassium 2,5-dichlorophenolate is synthesized through the reaction of 2,5-dichlorophenol with potassium hydroxide in a suitable solvent such as xylene. The process can be summarized as follows:

- Diazotization : 2,5-dichloroaniline is diazotized using nitrosylsulfuric acid.

- Hydroxylation : The diazonium salt undergoes hydroxylation to produce 2,5-dichlorophenol.

- Formation of Potassium Salt : 2,5-dichlorophenol reacts with potassium hydroxide to form this compound.

The compound has a molecular formula of and a molecular weight of approximately 201.09 g/mol .

Organic Synthesis

This compound serves as an intermediate in the synthesis of various organic compounds. It is particularly notable for its role in the production of herbicides like dicamba and other agrochemicals. The compound can undergo nucleophilic substitution reactions where chlorine atoms are replaced by other nucleophiles .

Carboxylation Reactions

One of the significant applications of this compound is in carboxylation reactions to produce 3,6-dichlorosalicylic acid. This reaction is typically performed under high pressure (around 35 Bar) and elevated temperatures (approximately 120°C) using carbon dioxide as a reagent . The yield of this process can be optimized by adjusting the reaction conditions and using specific catalysts.

Biological Studies

Research has indicated that this compound may have biological effects due to its ability to interact with various biomolecules. It has been studied for potential therapeutic applications and as a precursor to bioactive compounds . Its mechanism of action often involves enzyme inhibition or activation depending on the biological context.

Industrial Applications

In industrial settings, this compound is utilized in the production of dyes and other chemicals. Its stability and reactivity make it suitable for various synthesis processes .

Case Study 1: Carboxylation Process Optimization

A study focused on optimizing the carboxylation process of this compound demonstrated that using finely powdered potassium carbonate significantly increased the yield of the desired product (3,6-dichlorosalicylic acid). The yield was reported to double when specific conditions were met during the reaction .

| Parameter | Value |

|---|---|

| Pressure | 35 Bar |

| Temperature | 120°C |

| Yield Improvement | Up to 60% |

In another research study, this compound was evaluated for its effects on plant growth as part of herbicide development. The compound showed promising results in inhibiting unwanted plant species while promoting the growth of desirable crops.

作用機序

The mechanism of action of potassium 2,5-dichlorophenolate involves its interaction with various molecular targets. In biological systems, it can act as an inhibitor or activator of specific enzymes, depending on the context. The compound’s effects are mediated through its ability to form stable complexes with metal ions and other biomolecules, influencing various biochemical pathways .

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogs

Table 1: Key Structural Analogs of Potassium 2,5-Dichlorophenolate

*Note: this compound is referenced in registration lists but lacks an explicit CAS number in the provided evidence .

Physicochemical Properties

The electron-withdrawing chlorine substituents in this compound enhance its stability against nucleophilic attack compared to non-chlorinated phenols.

Hydroxy-substituted analogs , such as Potassium 2,5-dihydroxybenzenesulphonate, exhibit higher solubility in aqueous media due to the presence of polar sulfonate and hydroxyl groups. However, they lack the environmental persistence associated with chlorinated derivatives .

Reactivity in Environmental Systems

This compound participates in hydrodechlorination reactions, where its chlorine atoms are replaced by hydrogen under catalytic conditions. For example, in the presence of Co₃O₄ catalysts, chlorophenolates undergo degradation via a Mars-van Krevelen mechanism, forming intermediates like dichlorophenolate . This contrasts with polychlorinated biphenyls (PCBs), which are more resistant to degradation due to their larger aromatic systems and lack of hydroxyl groups .

Calcium 2,4-dichlorophenolate may exhibit similar reactivity pathways but with differing kinetics due to variations in metal counterion (calcium vs. potassium) and chlorine substitution patterns .

Data from Recent Studies

Table 2: Research Findings on Degradation Efficiency

Q & A

Q. What are the recommended synthetic routes for Potassium 2,5-dichlorophenolate, and how can reaction efficiency be optimized?

Methodological Answer: this compound can be synthesized via nucleophilic substitution of 2,5-dichlorophenol with potassium hydroxide under anhydrous conditions. Phase-transfer catalysis (e.g., tetrabutylammonium bromide) in a biphasic solvent system (toluene/water) enhances reaction efficiency by improving ion mobility . Optimize parameters such as temperature (60–80°C), stoichiometric excess of KOH (1.2–1.5 equivalents), and reaction time (4–6 hours). Monitor progress via thin-layer chromatography (TLC) or FT-IR for phenolic O–H bond disappearance (~3200–3600 cm⁻¹).

Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound?

Methodological Answer:

- NMR: Use and NMR in deuterated DMSO to identify aromatic proton environments (δ 6.8–7.5 ppm) and carbon shifts (δ 110–150 ppm).

- X-ray Crystallography: Employ SHELX software for structure refinement. Prepare single crystals via slow evaporation in ethanol/water (70:30 v/v). Analyze coordination geometry around potassium ions and Cl–O⁻ interactions .

- FT-IR: Confirm deprotonation by absence of O–H stretch and presence of C–O⁻ vibrations (~1250 cm⁻¹).

Q. How can analytical standards for this compound be validated in environmental samples?

Methodological Answer: Use HPLC-UV (λ = 280 nm) or GC-MS with derivatization (e.g., acetylation with acetic anhydride) to enhance volatility. Calibrate against certified reference materials (e.g., NIST Standard Reference Data). Validate recovery rates (85–115%) in spiked soil/water matrices using isotopically labeled analogs (e.g., 2,5-dichlorophenol-) for internal standardization .

Q. What are the key safety protocols for handling this compound in laboratory settings?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and goggles. Use fume hoods to avoid inhalation.

- Storage: Keep in airtight containers at 0–6°C to prevent decomposition .

- Waste Disposal: Neutralize with dilute HCl (1 M) and adsorb onto activated carbon before incineration. Follow EPA Method 8270 for hazardous waste guidelines .

Advanced Research Questions

Q. How do thermal decomposition pathways of this compound contribute to dioxin formation?

Methodological Answer: Study decomposition using thermogravimetric analysis (TGA) coupled with GC-MS. At 200–300°C, ortho-chlorine elimination may form 2,5-dichlorophenoxy radicals, which dimerize into polychlorinated dibenzo-p-dioxins (PCDDs). Compare with 2,6-dichlorophenolate analogs, where meta-chlorine positions reduce dioxin yield. Use NQR spectroscopy to probe solid-state cation-chlorine interactions influencing decomposition kinetics .

Q. How can contradictions between computational and experimental data on chlorophenolate reactivity be resolved?

Methodological Answer: Apply hybrid DFT methods (e.g., B3LYP with 6-311++G(d,p) basis sets) to model reaction intermediates. Validate against experimental activation energies from Arrhenius plots. For discrepancies in redox potentials, incorporate solvent effects (e.g., PCM model) and exact exchange corrections (see Becke’s 1993 functional) to improve accuracy .

Q. What role do cation-π interactions play in the stability of this compound coordination complexes?

Methodological Answer: Synthesize complexes with alkali/transition metals (e.g., Na⁺, Cu²⁺) and characterize via X-ray absorption spectroscopy (XAS) and cyclic voltammetry. Compare bond lengths (K–O vs. Na–O) and redox shifts to quantify cation-π stabilization. Computational studies (MP2/cc-pVTZ) can map electrostatic potential surfaces to identify electron-rich regions .

Q. How can high-throughput screening optimize catalytic applications of this compound in cross-coupling reactions?

Methodological Answer: Design a 96-well plate assay with Pd/Cu catalysts and aryl halides. Monitor reaction progress via UV-vis (λ = 400 nm for nitroarene reduction intermediates). Use multivariate analysis (e.g., PCA) to correlate yield with parameters like solvent polarity (ε) and catalyst loading. Validate with NMR for fluorinated analogs .

Q. What experimental strategies mitigate discrepancies in environmental degradation studies of chlorophenolates?

Methodological Answer: Conduct controlled photolysis (UV-254 nm) and biodegradation (Pseudomonas spp.) assays. Use LC-QTOF-MS to track transformation products (e.g., quinones, chlorocatechols). Normalize degradation rates against abiotic controls and validate with stable isotope probing (SIP) using -labeled substrates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。